REACTION_CXSMILES
|
C(OC(=O)CC1C=CC(C#C[C:14]2[CH:23]=[CH:22][C:21]3[CH:20]([N:24]([CH:26]4CC4)C)CC[C:17]([CH3:30])([CH3:29])[C:16]=3[CH:15]=2)=CC=1F)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].[O:39]1CCC[CH2:40]1>>[CH3:40][O:39][C:14]1[CH:15]=[C:16]2[C:21](=[CH:22][CH:23]=1)[CH2:20][NH:24][CH2:26][C:17]2([CH3:29])[CH3:30] |f:1.2.3.4.5.6|
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Name
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6-methoxy-4,4-dimethyl-1,2,3,4-tetrahydro-isoquinoline-1-one
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Quantity
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3.5 g
|
Type
|
reactant
|
Smiles
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C(C)OC(CC1=C(C=C(C=C1)C#CC1=CC=2C(CCC(C2C=C1)N(C)C1CC1)(C)C)F)=O
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Name
|
Intermediate 17
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1=C(C=C(C=C1)C#CC1=CC=2C(CCC(C2C=C1)N(C)C1CC1)(C)C)F)=O
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Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
100 mL
|
Type
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reactant
|
Smiles
|
O1CCCC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting suspension was refluxed for 3 hours under argon
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Duration
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3 h
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Type
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TEMPERATURE
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Details
|
The reaction mixture was then cooled in an ice bath
|
Type
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CUSTOM
|
Details
|
cautiously quenched with saturated aqueous sodium sulfate solution
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Type
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FILTRATION
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Details
|
the resulting slurry was filtered
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Type
|
WASH
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Details
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the filter-cake washed well with ethyl acetate
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Type
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CUSTOM
|
Details
|
The filtrate and washings were evaporated in vacuo to a brown oil which
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Type
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DISSOLUTION
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Details
|
was dissolved in chloroform
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Type
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DRY_WITH_MATERIAL
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Details
|
the solution was dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(CNCC2=CC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |